molecular formula C45H44O11 B150301 Kuwanon H CAS No. 76472-87-2

Kuwanon H

Cat. No. B150301
CAS RN: 76472-87-2
M. Wt: 760.8 g/mol
InChI Key: DKBPTKFKCCNXNH-QXGWMLRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Total Synthesis of Kuwanon H

Kuwanon H is a rare natural polyphenol, part of the mulberry Diels-Alder-type adducts (MDAAs), which are biosynthetically derived from a [4 + 2]-cycloaddition of chalcones and dehydroprenylphenols. The total synthesis of kuwanon H has been achieved for the first time in a biomimetic manner, as reported in a study focusing on its bioactive properties. The synthesis process includes several key steps such as the Baker-Venkataraman rearrangement, alkylation of β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the subunit diene .

Molecular Structure and Chemical Reactions

Kuwanon H has been identified as a specific antagonist for the GRP-preferring receptor. It inhibits the binding of gastrin-releasing peptide (GRP) to its receptors in murine Swiss 3T3 fibroblasts with a Ki value of 290 nM. Additionally, kuwanon H is less potent in inhibiting the binding of bombesin to neuromedin B (NMB)-preferring receptors. The compound has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells, indicating its potential for studying the physiological and pathological roles of GRP .

Physical and Chemical Properties Analysis

Kuwanon H exhibits significant biological activity, particularly in the context of melanoma treatment. It has been found to inhibit melanoma cell growth both in vitro and in vivo. The mechanism of action involves inducing cytotoxic endoplasmic reticulum (ER) stress, which leads to reduced cell viability and apoptosis. Kuwanon H also affects autophagy by inducing autophagysome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis and impairs autophagy flux, contributing to its anticancer effects. Furthermore, kuwanon H enhances the sensitivity of melanoma cells to cisplatin by impairing autophagy degradation of reactive oxygen species and damaged mitochondria .

Scientific Research Applications

4. Anti-Inflammatory Effects

  • Results: Kuwanon G dose-dependently reversed tumor necrosis factor (LPS)-damaged viability of Caco-2 cells .

5. Antioxidant Abilities

  • Summary of Application: The study found that Kuwanon G administration significantly elevated the anti-oxidant abilities via increasing ratio of superoxidase dismutase (SOD)/malondialdehyde (MDA) and decreasing reactive oxygen species (ROS) within the cells .
  • Results: Kuwanon G dose-dependently reversed tumor necrosis factor (LPS)-damaged viability of Caco-2 cells .

6. Selective COX-2 Inhibition

  • Summary of Application: Six kuwanon derivatives (A/B/C/E/H/J) extracted from the roots of Morus alba L. were evaluated to determine their cyclooxygenase (COX)-1 and 2 inhibitory effects. Cyclooxygenase (COX) is known as the target enzyme of nonsteroidal anti-inflammatory drugs (NSAIDs), which are the most widely used therapeutic agents for pain and inflammation .
  • Methods of Application: The study evaluated the COX-1 and 2 inhibitory effects of six kuwanon derivatives (A/B/C/E/H/J) extracted from the roots of Morus alba L .
  • Results: Among six kuwanon derivatives, kuwanon A showed selective COX-2 inhibitory activity, almost equivalent to that of celecoxib, a known COX inhibitor. Kuwanon A showed high COX-2 inhibitory activity (IC 50 = 14 μM) and a selectivity index (SI) range of >7.1, comparable to celecoxib (SI > 6.3). In addition, kuwanon H was observed to inhibit COX-1 although kuwanon H has higher COX-2 inhibition activity than other derivatives .

Safety And Hazards

Kuwanon H is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. Prolonged exposure can lead to serious damage to health and possible risk of impaired fertility2.


Future Directions

One study found that Kuwanon H significantly inhibited melanoma cell growth in vitro and in vivo3. It induced cytotoxic endoplasmic reticulum (ER) stress, which inhibited cell viability and induced apoptosis3. These findings suggest that Kuwanon H could be a promising candidate for melanoma therapy3.


Please note that this information is based on the available resources and may not be fully comprehensive. Further research and studies are needed to fully understand the properties and potential applications of Kuwanon H.


properties

IUPAC Name

8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPTKFKCCNXNH-QXGWMLRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318627
Record name Kuwanon H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kuwanon H

CAS RN

76472-87-2
Record name Kuwanon H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76472-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kuwanon H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076472872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kuwanon H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kuwanon H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q5M4B5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
275
Citations
S Mihara, M Hara, M Nakamura, K Sakurawi… - Biochemical and …, 1995 - Elsevier
… Kuwanon H was one order of magnitude less potent for inhibiting [ Ilbombesin binding to neuromedin B (NMB)—preferring receptors in rat esophagus membranes. This compound …
Number of citations: 36 www.sciencedirect.com
X Hu, G Pan, J Luo, X Gao, Y Mu, Z Wang… - Journal of Agricultural …, 2023 - ACS Publications
… Here, we examined a novel antimelanoma natural compound named kuwanon H (KuH), which significantly inhibited melanoma cell growth in vitro/vivo. Mechanistically, KuH induced …
Number of citations: 1 pubs.acs.org
SH Baek, S Hwang, T Park, YJ Kwon, M Cho… - International Journal of …, 2021 - mdpi.com
… Since kuwanon G and kuwanon H only had 2D structures, we used the ChemOffice program to convert them into 3D structures with the minimum energy. The conformational evaluation …
Number of citations: 15 www.mdpi.com
HW Jung, SY Kang, JS Kang, AR Kim… - Phytotherapy …, 2014 - Wiley Online Library
The root bark of Morus alba L. (Mori Cortex Radicis; MCR) is traditionally used in Korean medicine for upper respiratory diseases. In this study, we investigated the antiasthmatic effect of …
Number of citations: 38 onlinelibrary.wiley.com
Y Zhu, W Xiang, Y Shen, Y Jia, Y Zhang, L Zeng… - Industrial Crops and …, 2022 - Elsevier
… It was found for the first time that Kuwanon H had butyrylcholinesterase inhibitory activity. The results of molecular docking revealed that Kuwanon H interacted primarily with the amino …
Number of citations: 5 www.sciencedirect.com
T Nomura, T Fukai, T Narita - 1980 - pascal-francis.inist.fr
HYPOTENSIVE CONSTITUENT, KUWANON H, A NEW FLAVONE DERIVATIVE FROM THE ROOT BARK OF THE CULTIVATED MULBERRY TREE (MORUS ALBA L.) …
Number of citations: 59 pascal-francis.inist.fr
F Feng, W Xiang, H Gao, Y Jia, Y Zhang… - Journal of Agricultural …, 2022 - ACS Publications
… Studies have shown that kuwanon G and kuwanon H might … (39) In this study, kuwanon G and kuwanon H had the same … Simultaneously, kuwanon G and kuwanon H had different …
Number of citations: 3 pubs.acs.org
SC Wu, F Han, MR Song, S Chen, Q Li… - Journal of agricultural …, 2019 - ACS Publications
… Kuwanon G, kuwanon H, mulberrin, and morusin displayed high efficiency in killing diverse MRSA isolates. On the basis of structure–activity analysis, the cyclohexene-phenyl ketones …
Number of citations: 66 pubs.acs.org
TB Zheng, JQ Wan, CY Yang, Y Wei… - Zhongguo Zhong yao …, 2021 - europepmc.org
… , moracin O, kuwanon G, and kuwanon H, and the developed method showed good linearity(… of oxyresveratrol, kuwanon G and kuwanon H were decreased after peeling process. These …
Number of citations: 5 europepmc.org
ZP Zheng, KW Cheng, Q Zhu, XC Wang… - Journal of agricultural …, 2010 - ACS Publications
… However, it was noted that the presence of an additional isoprenyl group at the 24 position on the E ring in kuwanon H led to much more potent activity relative to kuwanon G, which has …
Number of citations: 162 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.